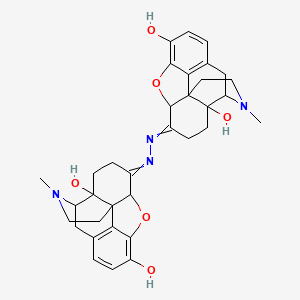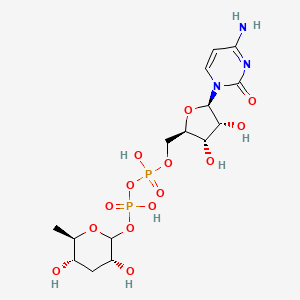
CDP-3,6-dideoxy-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDP-3,6-dideoxy-D-glucose is a CDP-sugar having 3,6-dideoxy-D-glucose as the sugar component. It derives from a CDP-D-glucose. It is a conjugate acid of a CDP-3,6-dideoxy-D-glucose(2-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Mechanism
CDP-3,6-dideoxy-D-glucose is involved in the biosynthesis of the 3,6-dideoxyhexoses in bacteria. Studies have shown the role of specific enzymes in its formation, particularly from CDP-4-keto-6-deoxy-D-glucose. The enzyme E1 and pyridoxamine 5'-phosphate are crucial in this transformation, with E1 facilitating the formation of a Schiff base and a subsequent reversible dehydration, resulting in the creation of CDP-3,6-dideoxy-D-glucose (Rubenstein & Strominger, 1974).
Role in Bacterial Lipopolysaccharides
3,6-dideoxyhexoses, including CDP-3,6-dideoxy-D-glucose, are found in the lipopolysaccharides of gram-negative bacteria and are significant antigenic determinants. The detailed genetic and biosynthetic pathways for these sugars in various bacterial strains like Salmonella and Yersinia have been extensively studied, highlighting their importance in microbial biology (Thorson, Lo, Ploux, He, & Liu, 1994).
Biochemical Pathway Analysis
CDP-3,6-dideoxy-D-glucose is produced through a complex biochemical pathway starting from CDP-D-glucose. Detailed studies on the molecular mechanisms of enzymes involved in this pathway, such as CDP-paratose synthase and CDP-D-glucose 4,6-dehydratase, have provided insights into the stereospecificity and kinetics of these enzymatic reactions (Hallis, Lei, Que, & Liu, 1998).
Implications in Microbial Immunology
The synthesis of CDP-3,6-dideoxy-D-glucose and related sugars plays a role in the immunology of bacteria like Salmonella. Understanding these biochemical pathways aids in comprehending how bacteria interact with their environment and host organisms, which has implications for vaccine development and disease control (Matsuhashi, 1966).
Eigenschaften
Produktname |
CDP-3,6-dideoxy-D-glucose |
|---|---|
Molekularformel |
C15H25N3O14P2 |
Molekulargewicht |
533.32 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8-,9-,11-,12-,13-,14?/m1/s1 |
InChI-Schlüssel |
JHEDABDMLBOYRG-WRAWDCBKSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Kanonische SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



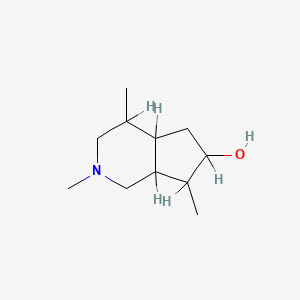
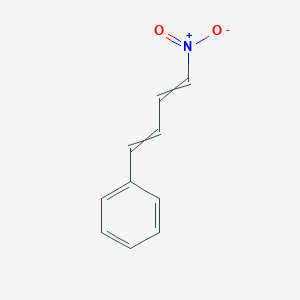
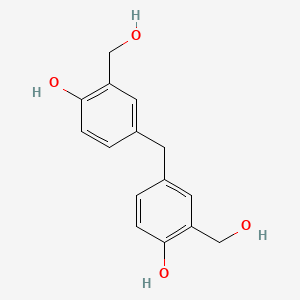
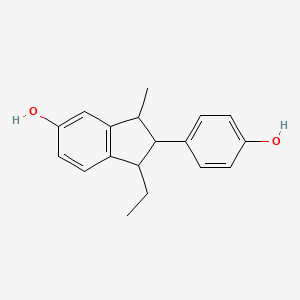
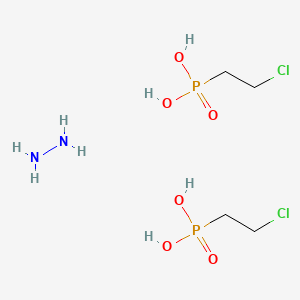
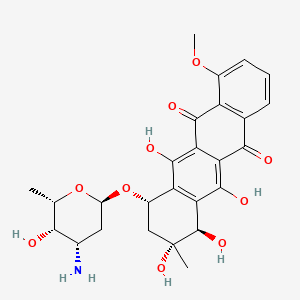
![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)

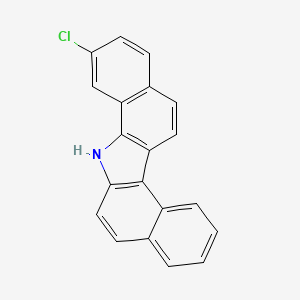
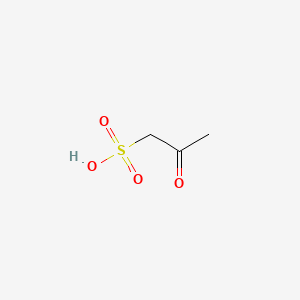
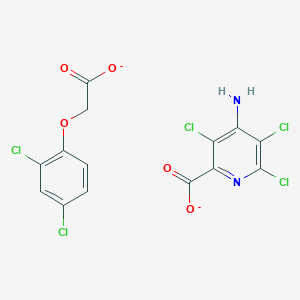
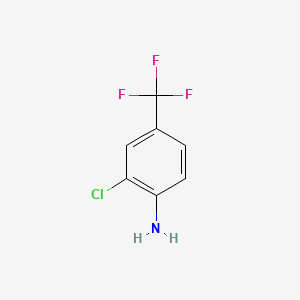
![2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine;trihydrochloride](/img/structure/B1199933.png)
